molecular formula C19H21ClN2O2 B2619218 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide CAS No. 1797280-97-7

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide

Cat. No.: B2619218
CAS No.: 1797280-97-7
M. Wt: 344.84
InChI Key: ZNFRNPQWJGKGAX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide (CAS 1797280-97-7) is a synthetic small molecule with a molecular formula of C19H21ClN2O2 and a molecular weight of 344.8 g/mol . This benzamide derivative features a pyrrolidine scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds. The molecular core, which consists of a chlorinated methoxybenzamide group linked to a N-phenylpyrrolidine moiety, is designed for exploration in various biochemical assays . Compounds based on the 1,5-substituted pyrrolidin-2-one skeleton have demonstrated significant research value as selective and effective inhibitors of a range of biological targets . These targets include histone deacetylases (HDACs) , cannabinoid receptor 1 (CB1) , and cyclin-dependent kinases (CDKs) , positioning them as key candidates in early-stage drug discovery research. Furthermore, related N-benzoyl pyrrolidine derivatives have been the subject of patent applications, indicating broad interest in their therapeutic potential for disorders of the central nervous system, metabolism, and pain management . The mechanism of action for closely related compounds has been investigated, with some shown to interact with targets such as Focal Adhesion Kinase 1 (FAK1), a protein implicated in cell migration, proliferation, and survival signaling pathways . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-10-9-14(20)12-17(18)19(23)21-13-16-8-5-11-22(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFRNPQWJGKGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.

    Introduction of the Pyrrolidinyl Moiety: The next step involves the introduction of the pyrrolidinyl moiety. This is typically achieved by reacting the benzamide intermediate with 1-phenylpyrrolidine in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to form a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-hydroxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.

    Reduction: Formation of 5-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

The target compound’s pyrrolidine-phenyl substituent contrasts with sulfonamide-linked groups in analogs like 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide (e.g., compounds 4j, 4f, 4s) . Key differences include:

  • Conformational Flexibility : The pyrrolidine ring introduces steric bulk and conformational constraints, which may influence receptor binding kinetics .
Table 1: Structural Features of Selected Analogs
Compound Name Substituent on Amide Nitrogen Key Functional Groups Biological Activity
Target Compound (1-Phenylpyrrolidin-2-yl)methyl Chloro, Methoxy, Pyrrolidine Not explicitly reported†
4j () 4-(N-(2-Trifluoromethylphenyl)sulfamoyl) Sulfonamide, Trifluoromethyl Anti-cancer (MIA PaCa-2 IC50: 1.2 µM)
15a () 4-(N-Pyridin-2-ylsulfamoyl)phenyl Sulfonamide, Pyridine Anti-diabetic (α-glucosidase inhibition: 44.36%)
16673-34-0 () 2-(4-Sulfamoylphenyl)ethyl Sulfonamide, Ethyl linker NLRP3 inflammasome inhibition
4s () 4-(4-Methylpiperazin-1-yl)sulfonyl Sulfonamide, Piperazine Anti-cancer (HCT-116 IC50: 3.8 µM)

†Activity inferred from structural analogs (e.g., suggests pyrrolidine derivatives modulate biological systems via unique interactions).

Pharmacological Profiles

Anti-Cancer Activity
  • Sulfonamide Derivatives : Compounds like 4j and 4s exhibit potent anti-proliferative effects against pancreatic (MIA PaCa-2) and colon (HCT-116) cancers, with IC50 values <5 µM. Their mechanism involves G2/M cell cycle arrest and apoptosis induction .
  • Target Compound : While direct data is absent, pyrrolidine-containing analogs (e.g., ) are explored for targeting neurological or inflammatory pathways, suggesting divergent therapeutic applications.
Metabolic and Neurological Activity
  • Compound 15a (sulfonamide-pyridine hybrid) inhibits α-amylase and α-glucosidase (anti-diabetic) .
  • Compound 15b () acts as an acetylcholinesterase inhibitor (anti-Alzheimer’s).

Physicochemical Properties

  • Solubility : Sulfonamide derivatives (e.g., 4n in ) show moderate-to-high aqueous solubility due to polar sulfonyl groups. The target compound’s pyrrolidine-phenyl group likely reduces solubility, necessitating formulation adjustments for bioavailability.

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